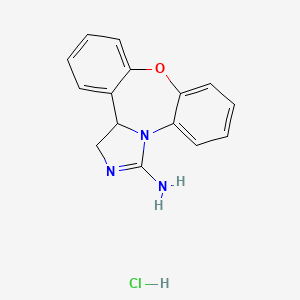
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it a preferred method for synthesizing azide-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of pre-functionalized intermediates, such as 3-azidopropyl-functionalized silica gel, which can be further reacted with other chemical entities to produce the desired compound . The use of click chemistry in industrial settings allows for the scalable and efficient production of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents such as hydrogen or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves the reactivity of the azide group, which can participate in click chemistry reactions to form stable triazole linkages. These reactions are highly efficient and selective, making the compound valuable for various applications in chemical synthesis and bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is unique due to its trimethyl-substituted cyclohexadienone ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. This structural feature enhances its utility in various synthetic and research applications .
Propiedades
Número CAS |
86013-53-8 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(3-azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H17N3O/c1-9-7-12(3,5-4-6-14-15-13)8-10(2)11(9)16/h7-8H,4-6H2,1-3H3 |
Clave InChI |
MBZUSRLZKLUBKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1=O)C)(C)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


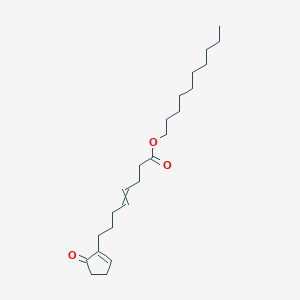

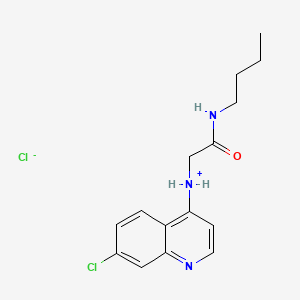
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
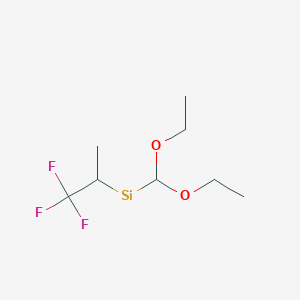
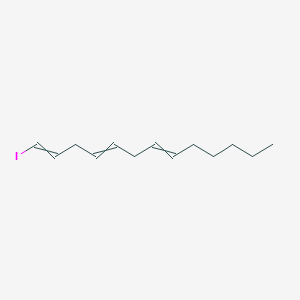
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
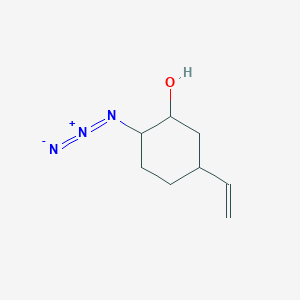
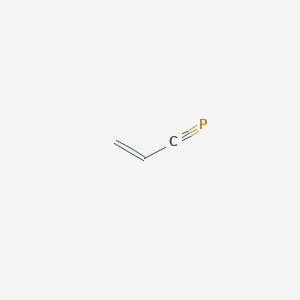
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

